molecular formula C20H18N2O2S3 B4617192 3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4617192
M. Wt: 414.6 g/mol
InChI Key: ZTJISNLRZXMPAX-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H18N2O2S3 and its molecular weight is 414.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.05304134 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihyperglycemic Activity

One study reports the synthesis and in vivo antihyperglycemic evaluation of new 3-substituted phenyl-2-(4-(tetrazolo[1,5-a]quinolin-4-ylmethoxy)phenyl)thiazolidin-4-ones. These compounds exhibited notable antihyperglycemic activity, suggesting potential applications in diabetes management (Deshmukh et al., 2017).

Electrochromic Applications

Research on benzoselenadiazole, quinoxaline, and thieno[3,2-b]thiophene-based polymers for their electrochromic properties indicates potential applications in electronic devices. Novel polymers synthesized from these units showed promising electrochromic properties, which could be useful in the development of electronic display technologies (Toksabay et al., 2014).

Antimicrobial Activity

Several studies have synthesized thiazolidinone derivatives and evaluated their antimicrobial activity. These compounds have shown efficacy against various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents (Patel et al., 2012).

Antiparkinsonian Activity

Compounds synthesized from 3-amantadinyl-2-hydrazinylmethyl substituted quinazolin-4(3H)-ones and various substituted aromatic aldehydes were screened for their antiparkinsonian activity. This suggests potential applications in treating Parkinson's disease (Kumar et al., 2012).

Antioxidant, Anti-inflammatory, and Analgesic Activities

The synthesis of azolopyrimidoquinolines and pyrimidoquinazolines has been reported, with these compounds showing significant antioxidant, anti-inflammatory, and analgesic activities. This highlights their potential in developing new therapeutic agents for managing pain, inflammation, and oxidative stress-related conditions (El-Gazzar et al., 2009).

Properties

IUPAC Name

(5E)-3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S3/c23-18(21-10-3-6-14-5-1-2-8-16(14)21)9-11-22-19(24)17(27-20(22)25)13-15-7-4-12-26-15/h1-2,4-5,7-8,12-13H,3,6,9-11H2/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJISNLRZXMPAX-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)C(=CC4=CC=CS4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCN3C(=O)/C(=C\C4=CC=CS4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.